molecular formula C25H23N3O2S2 B2991744 N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261008-37-0

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2991744
CAS No.: 1261008-37-0
M. Wt: 461.6
InChI Key: GYNVYCZTTDOILS-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H23N3O2S2 and its molecular weight is 461.6. The purity is usually 95%.
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Biological Activity

N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes an indene moiety and a thieno[3,2-d]pyrimidine derivative. The chemical formula is C20H22N2O2SC_{20}H_{22}N_2O_2S, with a molecular weight of approximately 366.47 g/mol. The structural complexity contributes to its diverse biological activities.

Inhibition of Apoptosis Proteins

Research indicates that compounds similar to this compound may act as inhibitors of apoptosis proteins (IAPs). IAPs are critical regulators of apoptosis and cell survival pathways. Specifically, the compound may inhibit the BIR domains of IAPs like XIAP, preventing them from binding to caspases and thus promoting apoptosis in cancer cells .

Anticancer Activity

The compound has shown promising results in preclinical studies as an anticancer agent. It operates by inducing apoptosis in tumor cells via the modulation of various signaling pathways. In particular, it has been noted for its ability to activate caspases that lead to programmed cell death .

Biological Activity Data

Activity Observed Effect Reference
Apoptosis InductionIncreased caspase activity
Anticancer EfficacyInhibition of tumor growth in vitro
IAP InhibitionDisruption of cell survival signaling

Case Studies

  • Study on Anticancer Properties
    A study published in 2019 identified various compounds through screening drug libraries on multicellular spheroids. This compound was highlighted for its ability to significantly reduce cell viability in multiple cancer cell lines .
  • Mechanistic Insights
    Further investigation into the mechanism revealed that the compound activates intrinsic apoptotic pathways by modulating mitochondrial permeability and enhancing the release of pro-apoptotic factors .

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2S2/c1-15-11-16(2)13-18(12-15)28-24(30)23-21(9-10-31-23)27-25(28)32-14-22(29)26-20-8-7-17-5-3-4-6-19(17)20/h3-6,9-13,20H,7-8,14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNVYCZTTDOILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4CCC5=CC=CC=C45)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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